

A Comparative Guide to the Off-Target Screening of JMV 2959 Hydrochloride

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Compound of Interest

Compound Name: JMV 2959 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the off-target screening profile of **JMV 2959 hydrochloride**, a notable antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] In drug development, comprehensive off-target screening is critical for identifying unintended molecular interactions, predicting potential side effects, and ensuring the selectivity of a therapeutic candidate.

JMV 2959 is a potent and selective GHS-R1a antagonist with an IC₅₀ of 32 nM, making it a valuable tool for investigating the physiological roles of the ghrelin system.[1] The ghrelin receptor, a G protein-coupled receptor, is a key regulator of appetite, growth hormone release, and energy balance.[3][4] Antagonizing this receptor is a therapeutic strategy being explored for obesity and addiction disorders.[3][5][6]

While extensive public data on a broad off-target panel for **JMV 2959 hydrochloride** is not available in the reviewed literature, this guide presents a representative comparison to illustrate how such data would be structured and interpreted. The following tables and protocols are based on standardized industry practices for safety pharmacology.

Comparative Off-Target Binding Profile: A Representative Example

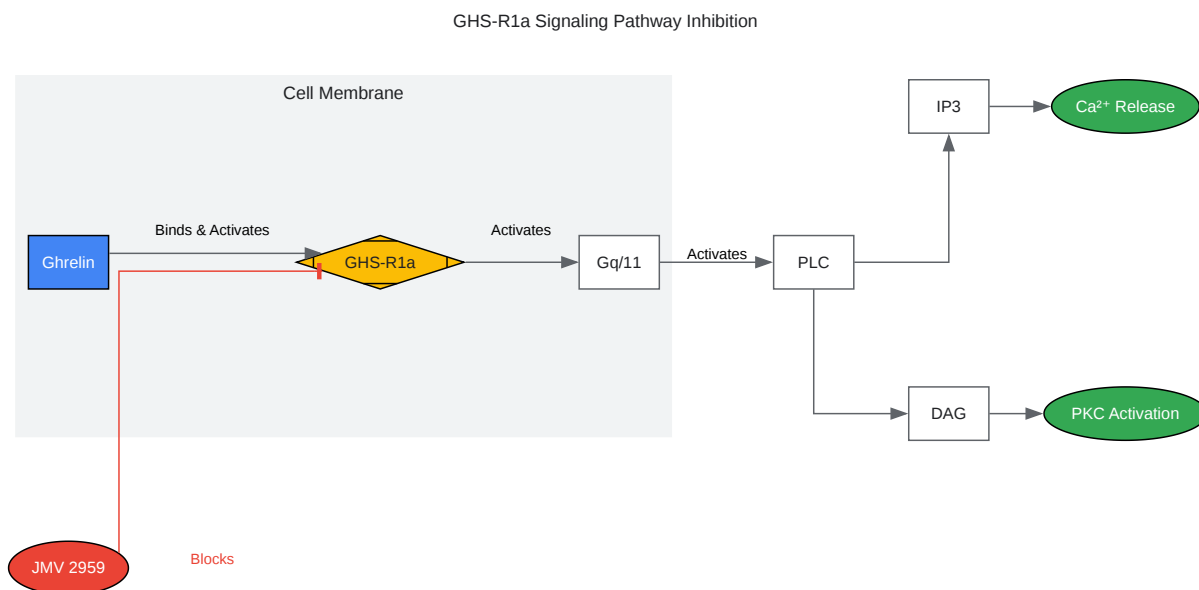
The table below illustrates a hypothetical off-target binding profile for JMV 2959 compared to a generic alternative GHS-R1a antagonist, "Compound X." This data is for exemplary purposes only and is designed to showcase a typical comparative screening output. The targets listed are commonly included in safety screening panels to assess potential for cardiovascular, central nervous system (CNS), and other side effects.

Target Class	Target	JMV 2959 (% Inhibition @ 10 μ M)	Compound X (% Inhibition @ 10 μ M)	Potential Clinical Implication of Off-Target Activity
GPCRs	Adrenergic α 1A	< 20%	55%	Hypotension, Dizziness
Dopamine D2	< 20%	< 20%	Extrapyramidal symptoms, Prolactin changes	
Serotonin 5-HT2A	25%	65%	Sedation, Weight gain, Hypotension	
Muscarinic M1	< 20%	< 20%	Cognitive impairment, Dry mouth, Blurred vision	
Ion Channels	hERG (K ⁺ Channel)	< 20%	30%	QT prolongation, Torsades de Pointes
Cav1.2 (Ca ²⁺ Channel)	< 20%	< 20%	Hypotension, Bradycardia	
Nav1.5 (Na ⁺ Channel)	< 20%	< 20%	Arrhythmias, Conduction abnormalities	
Enzymes	PDE3	< 20%	< 20%	Vasodilation, Increased heart rate
COX-2	< 20%	< 20%	Gastrointestinal and renal effects	

Note: Data is hypothetical. A standard threshold for significant activity is often considered >50% inhibition, which would trigger follow-up concentration-response studies to determine IC50 values.

Signaling Pathway and Experimental Workflow

To provide context for the action of JMV 2959, the following diagrams illustrate the GHS-R1a signaling pathway it inhibits and a typical workflow for conducting an off-target screening campaign.





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